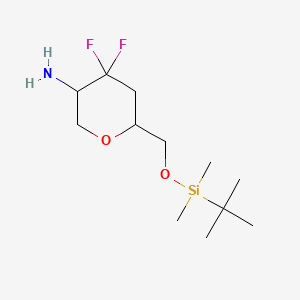
(3S,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4,4-difluorotetrahydro-2H-pyran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4,4-difluorotetrahydro-2H-pyran-3-amine is a complex organic compound characterized by its unique structural features, including a tetrahydropyran ring, difluoromethyl groups, and a tert-butyldimethylsilyl-protected hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4,4-difluorotetrahydro-2H-pyran-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the tetrahydropyran ring through cyclization reactions.
- Introduction of the difluoromethyl groups via fluorination reactions.
- Protection of the hydroxymethyl group using tert-butyldimethylsilyl chloride under basic conditions.
- Amination to introduce the amine group at the 3-position of the tetrahydropyran ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be employed to modify the difluoromethyl groups or the amine group.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.
Major Products:
- Oxidation products include oxo derivatives of the amine group.
- Reduction products include modified difluoromethyl or amine groups.
- Substitution products depend on the nature of the substituent introduced.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine:
- Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3S,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4,4-difluorotetrahydro-2H-pyran-3-amine is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl groups and the protected hydroxymethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (3S,6S)-6-Hydroxymethyl-4,4-difluorotetrahydro-2H-pyran-3-amine
- (3S,6S)-6-Methoxymethyl-4,4-difluorotetrahydro-2H-pyran-3-amine
- (3S,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-tetrahydro-2H-pyran-3-amine
Uniqueness:
- The presence of the difluoromethyl groups distinguishes it from other similar compounds, potentially enhancing its biological activity and stability.
- The tert-butyldimethylsilyl-protected hydroxymethyl group provides unique reactivity and protection during synthetic transformations.
This compound’s unique structural features and versatile reactivity make it a valuable entity in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C12H25F2NO2Si |
|---|---|
Molecular Weight |
281.41 g/mol |
IUPAC Name |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,4-difluorooxan-3-amine |
InChI |
InChI=1S/C12H25F2NO2Si/c1-11(2,3)18(4,5)17-7-9-6-12(13,14)10(15)8-16-9/h9-10H,6-8,15H2,1-5H3 |
InChI Key |
DVFAVTFCFDZZQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(C(CO1)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















